molecular formula C9H15NS B12824054 (S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine

(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine

Cat. No.: B12824054
M. Wt: 169.29 g/mol
InChI Key: VIDGALYHKGLIBL-MRVPVSSYSA-N
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Description

(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine typically involves the reaction of thiophene with appropriate amine precursors under controlled conditions. One common method involves the use of thiophene-2-carboxaldehyde, which is reacted with a suitable amine in the presence of a reducing agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound is believed to act as a norepinephrine-dopamine reuptake inhibitor, affecting the levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulant drugs, which can lead to increased alertness and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is unique due to its specific structural configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C9H15NS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m1/s1

InChI Key

VIDGALYHKGLIBL-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CS1)N

Canonical SMILES

CC(C)(C)C(C1=CC=CS1)N

Origin of Product

United States

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